molecular formula C16H12ClNO3 B2913554 3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole CAS No. 333430-88-9

3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole

Cat. No.: B2913554
CAS No.: 333430-88-9
M. Wt: 301.73
InChI Key: UXEOPFJOLJBXEI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a chlorophenyl group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups, leading to a variety of functionalized benzoxazole derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical probes.

    Medicine: Research into its pharmacological properties could reveal therapeutic potentials, such as anti-inflammatory or antimicrobial activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxolan-2-yl)aniline
  • 2-(4-Chlorophenyl)-2-(2-ethyl-1,3-dioxolan-2-yl)acetonitrile
  • 1-(4-Chlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

Uniqueness

Compared to these similar compounds, 3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole stands out due to its benzoxazole core, which imparts unique electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall stability, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-12-4-1-10(2-5-12)15-13-9-11(16-19-7-8-20-16)3-6-14(13)18-21-15/h1-6,9,16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEOPFJOLJBXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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